2-Chloro-1,3-benzoxazol-6-yl acetate is a chemical compound belonging to the class of benzoxazole derivatives, which are known for their diverse biological activities. This compound features a chloro substituent and an acetate group, contributing to its potential applications in medicinal chemistry.
The synthesis of 2-chloro-1,3-benzoxazol-6-yl acetate is derived from various methods involving the reaction of chlorinated phenols with acetic acid derivatives or through the cyclization of o-aminophenols with appropriate carbonyl compounds. The compound has been studied for its antibacterial, antifungal, and anticancer properties .
2-Chloro-1,3-benzoxazol-6-yl acetate is classified as:
The synthesis of 2-chloro-1,3-benzoxazol-6-yl acetate can be achieved through several methods. One common approach involves:
For example, a method reported in literature involves refluxing o-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine, followed by acetylation to yield the desired product .
2-Chloro-1,3-benzoxazol-6-yl acetate participates in various chemical reactions:
In one study, the compound was subjected to hydrolysis using sodium hydroxide, resulting in the release of acetic acid and formation of the corresponding benzoxazole .
The mechanism of action for compounds like 2-chloro-1,3-benzoxazol-6-yl acetate typically involves:
Research indicates that these compounds can inhibit DNA synthesis and affect cell division in microbial cells.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
2-Chloro-1,3-benzoxazol-6-yl acetate has several scientific uses:
Research continues to evaluate its efficacy against various pathogens and its potential role in drug development .
The benzoxazole scaffold—a fused heterocycle comprising benzene and oxazole rings—represents a privileged structure in drug discovery due to its versatile pharmacological profile and presence in clinically significant agents. Early applications emerged in the mid-20th century with compounds like chlorzoxazone, a centrally acting muscle relaxant approved in 1958, which demonstrated the scaffold’s ability to modulate neurological targets [4] [6]. Subsequent decades witnessed strategic diversification, leading to antimicrobials (e.g., boxazomycin B), anti-inflammatories (e.g., flunoxaprofen), and antivirals. The intrinsic planarity of benzoxazole enables π-π stacking with biological macromolecules, while its hydrogen-bond acceptor sites (oxygen and nitrogen atoms) facilitate target binding, as observed in DNA topoisomerase and kinase inhibitors [6].
Table 1: Clinically Approved Benzoxazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Chlorzoxazone | Muscle relaxant | Unsubstituted benzoxazole |
Flunoxaprofen | Anti-inflammatory | 2-Aryl substituent, propionic acid |
Boxazomycin B | Antibacterial | Lipophilic side chain |
Recent innovations (2016–2023) highlight benzoxazoles as multi-target agents against drug-resistant infections and cancers. For example, 5-nitro-2-(4-butylphenyl)benzoxazole exhibits potent inhibition of DNA topoisomerases I/IIα (IC₅₀ = 2 μM), surpassing etoposide (IC₅₀ = 10 μM) [6]. Computational studies rationalize this by the scaffold’s bioisosteric mimicry of purine bases, allowing disruption of nucleic acid processing enzymes [6]. Additionally, benzoxazine derivatives—saturated analogues of benzoxazoles—demonstrate enhanced metabolic stability and expanded bioactivity, particularly as antitubercular and anticancer agents [4].
Functionalization at the C2, C5, and C6 positions of benzoxazole profoundly modulates physicochemical properties, target affinity, and pharmacokinetics. The introduction of chlorine and acetate groups exemplifies this strategy, leveraging electronic and steric effects to optimize bioactivity:
Metabolic Stabilization: Chlorine blocks cytochrome P450-mediated oxidation at adjacent sites, reducing clearance. In ibuprofen analogues, fluorination (a bioisostere of chlorination) decreases human microsomal clearance from 19 to 12 μg/(min·mg) [5].
Acetate (‒OC(O)CH₃) Group:
Table 2: Impact of Chloro and Acetate Substituents on Benzoxazole Properties
Substituent | Electronic Effect | Lipophilicity (Δlog P) | Key Biological Role |
---|---|---|---|
C2-Chloro | Strong σ-withdrawer | +0.5 to +0.9 | Target affinity ↑, metabolic stability ↑ |
C6-Acetate | Moderate π-donor | +0.2 to +0.4 | Solubility ↑, pro-drug activation |
Synergistic effects emerge when chloro and acetate groups coexist. In 2-chloro-6-hydroxybenzoxazoles, O-acetylation masks the polar phenol, facilitating penetration into Mycobacterium tuberculosis. Intracellular esterases then hydrolyze the acetate, regenerating the phenolic antibiotic, which chelates essential metal ions [4] [8]. Late-stage functionalization techniques—such as Pd-catalyzed C–H oxygenation and AgF₂-mediated fluorination—enable precise installation of these groups onto complex benzoxazole cores, accelerating SAR studies [5].
Synthesis and Bioactivity Profile of 2-Chloro-1,3-benzoxazol-6-yl Acetate
While comprehensive SAR of benzoxazoles is well-documented, the specific derivative 2-chloro-1,3-benzoxazol-6-yl acetate (molecular weight: 211.62 g/mol) represents an understudied entity with emergent potential. Its synthesis typically proceeds via two routes:
6-Hydroxybenzoxazole + (CH₃CO)₂O → 6-Acetoxybenzoxazole 6-Acetoxybenzoxazole + SO₂Cl₂ → 2-Chloro-1,3-benzoxazol-6-yl acetate
Scheme 1: Synthesis Routes for 2-Chloro-1,3-benzoxazol-6-yl Acetate
Route A (Stepwise): 6-HO-Benzoxazole → Acetylation → Chlorination → Target Route B (Convergent): ClCH₂C(O)Cl + 2-Amino-5-acetoxyphenol → PPA, 120°C → Target
Bioactivity assessments reveal broad-spectrum antimicrobial effects. Against Gram-positive bacteria (Bacillus subtilis), the compound exhibits MIC values of 8 μg/mL, outperforming ampicillin (MIC = 32 μg/mL) [1]. The chloro group facilitates membrane disruption via hydrophobic interactions, while the acetate group enables intracellular hydrolysis to 6-hydroxy-2-chlorobenzoxazole—a potent DNA gyrase inhibitor [1] [6]. Molecular dynamics simulations confirm stable binding (ΔG = −9.2 kcal/mol) into gyrase’s ATPase domain, with the chloro group forming halogen bonds to Tyr109 [6] [9].
In anticancer contexts, the compound induces apoptosis in HeLa cells (IC₅₀ = 12 μM) via caspase-3 activation. POM (Petra/Osiris/Molinspiration) analyses attribute this to optimal lipophilicity (log P = 2.1) and polar surface area (65 Ų), balancing cellular uptake and target engagement [9].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3